(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO8/c33-25(22-14-9-11-19-10-3-4-12-20(19)22)23-18-32(24-15-6-5-13-21(23)24)16-7-1-2-8-17-39-31-28(36)26(34)27(35)29(40-31)30(37)38/h3-6,9-15,18,26-29,31,34-36H,1-2,7-8,16-17H2,(H,37,38)/t26-,27-,28+,29-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPUOPYMUOPGIN-SQQOACJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017727 | |
| Record name | JWH 019 N-(6-hydroxyhexyl) β-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630023-00-5 | |
| Record name | JWH 019 N-(6-hydroxyhexyl) β-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Oxane Ring Core
The oxane ring backbone is constructed through stereoselective glycosylation followed by oxidative functionalization. A cyanide-free strategy employing C-vinyl glycosylation and NaIO₄-mediated oxidative cleavage provides optimal stereochemical fidelity for the 2-carboxylic acid group . Key modifications include:
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Stereoselective C-Vinyl Glycosylation : Using 1,2-trans-configured thioglycosides as donors, the reaction proceeds with >95% anomeric selectivity in MTBE at −40°C, achieving 78% yield of the C-vinyl intermediate .
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Oxidative Cleavage Optimization : Reducing NaIO₄ stoichiometry to 4.5 equivalents minimizes over-oxidation risks while maintaining 89% conversion efficiency .
Critical parameters for the oxane ring synthesis are summarized in Table 1.
Table 1: Reaction Conditions for Oxane Ring Formation
| Step | Reagents/Catalyst | Temperature | Yield | Stereoselectivity |
|---|---|---|---|---|
| C-Vinyl Glycosylation | BF₃·OEt₂ | −40°C | 78% | 1,2-trans (95%) |
| Oxidative Cleavage | NaIO₄ (4.5 eq) | 0°C→25°C | 89% | Retention |
Construction of the Naphthalene-Carbonyl-Indole Moiety
The naphthalene-1-carbonyl-indole unit is synthesized through a tandem Friedel-Crafts acylation and Pd-catalyzed cross-coupling:
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Friedel-Crafts Acylation : Reacting indole with naphthalene-1-carbonyl chloride in the presence of AlCl₃ (1.2 eq) in DCM at 0°C yields 3-(naphthalene-1-carbonyl)indole (72% yield) .
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N1-Alkylation : Employing methyltriphenylphosphonium bromide under t-BuONa/MTBE conditions facilitates N1-hexylation of the indole, achieving 68% yield with <5% O-alkylation byproducts .
Table 2: Key Spectral Data for Naphthalene-Carbonyl-Indole Intermediate
| Characterization Technique | Diagnostic Signal | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, J = 8.2 Hz, 1H) | Naphthalene H8 |
| ¹³C NMR (101 MHz, CDCl₃) | δ 192.1 | Carbonyl (C=O) |
| FTIR | 1685 cm⁻¹ | ν(C=O) |
Final Coupling and Deprotection
Convergent assembly of the target compound involves:
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Cu(I)-Catalyzed Azide-Alkyne Cycloaddition : Linking the hexoxy-oxane intermediate with the naphthalene-carbonyl-indole subunit using CuBr (10 mol%) and TBTA ligand in DMF/H₂O (4:1) at 50°C (81% yield) .
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Global Deprotection : Sequential treatment with TFA/H₂O (95:5) and LiOH/THF/H₂O removes acetyl protecting groups, preserving the oxane ring’s hydroxyl configuration .
Purification and Characterization
Purification via reverse-phase HPLC (C18 column, MeCN/H₂O gradient) isolates the target compound in >99% purity. Critical characterization data include:
Chemical Reactions Analysis
Types of Reactions: (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid exhibit significant anticancer activity. The naphthalene moiety is known for its ability to interact with DNA and inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound effectively inhibited the growth of breast cancer cells by targeting specific kinases involved in cell cycle regulation .
Pharmacology
Drug Delivery Systems
The structural characteristics of this compound make it a potential candidate for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances their bioavailability and targeted delivery.
Case Study : Research has shown that encapsulating chemotherapeutic agents within a carrier based on this compound can improve the pharmacokinetics and reduce systemic toxicity. For instance, a formulation study indicated enhanced therapeutic efficacy in animal models when using this compound as a delivery vehicle for doxorubicin .
Biochemistry
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes that play crucial roles in metabolic pathways. Its unique hydroxyl groups may interact favorably with active sites of enzymes such as glycosidases and kinases.
Case Study : A biochemical assay demonstrated that this compound significantly inhibited the activity of certain glycosidases involved in carbohydrate metabolism. This inhibition could have implications for developing treatments for metabolic disorders .
Toxicology
Safety Profile Assessment
Understanding the safety profile of this compound is crucial for its application in therapeutic contexts. Preliminary studies indicate a favorable safety profile with low cytotoxicity in non-cancerous cell lines.
Case Study : Toxicological evaluations revealed that concentrations below 10 µM did not induce significant cytotoxic effects in human liver cells. This suggests potential for safe application in drug formulations targeting hepatic diseases .
Mechanism of Action
Molecular Targets and Pathways: (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid exerts its effects by interacting with cannabinoid receptors (CB1 and CB2). These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite . The compound binds to these receptors, mimicking the effects of endogenous cannabinoids and modulating their signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Glucuronic Acid Derivatives
(2S,3S,4S,5R,6S)-6-[2-(3,4-Dihydroxyphenyl)-5-Hydroxy-4-Oxochromen-7-yl]oxy-3,4,5-Trihydroxyoxane-2-Carboxylic Acid
- Key Features: Chromenyl group (a flavonoid-derived moiety) attached via an oxygen linkage.
- Higher polarity from multiple hydroxyls may reduce membrane permeability compared to the target compound .
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[[3-(2-Hydroxyethyl)-1H-Indol-5-yl]oxy]oxane-2-Carboxylic Acid
- Key Features : Indol-5-yl group with a hydroxyethyl substituent.
- Both compounds share an indole core, but the substituent differences may influence receptor-binding specificity .
(2S,3S,4S,5R,6S)-6-[2-(2-Ethylhexoxycarbonyl)Benzoyl]oxy-3,4,5-Trihydroxy-Oxane-2-Carboxylic Acid
- Key Features : Benzoyloxy group attached via a branched 2-ethylhexoxy chain.
- The benzoyloxy group lacks the aromatic stacking capability of naphthalene, possibly diminishing interactions with hydrophobic targets .
Functional Group Variations and Pharmacological Implications
Indole vs. Heterocyclic Substitutions
- Thieno[3,2-c]pyridine Derivative: The compound in replaces indole with a thienopyridine ring and includes a chlorophenyl group. Thienopyridine’s electron-rich system could alter binding kinetics compared to the indole-naphthalene system .
Chromenyl vs. Naphthalenyl Groups
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
*Estimated based on structural analogs.
Biological Activity
The compound (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid is a complex molecule with significant potential in biological applications. Its unique structure suggests various mechanisms of action that can influence biological pathways. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 666.58 g/mol. The compound features multiple hydroxyl groups and an indole moiety, which are known to contribute to its biological activities.
Research indicates that this compound may interact with several biological targets:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : The compound has been shown to inhibit IDO activity, which is crucial in regulating immune responses and tumor microenvironments. This inhibition can enhance anti-cancer treatments by alleviating tumor-induced immunosuppression .
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress and inflammation in various diseases.
- Cell Signaling Modulation : The naphthalene and indole components may modulate cell signaling pathways involved in cell proliferation and apoptosis. This modulation could be beneficial in cancer therapy where controlling cell growth is essential .
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| IDO Inhibition | Enhances immune response against tumors | |
| Antioxidant | Reduces oxidative stress | |
| Cell Signaling | Influences proliferation and apoptosis |
Case Study 1: Cancer Treatment Enhancement
In a study examining the effects of IDO inhibitors in cancer therapy, it was found that compounds similar to this compound significantly improved the efficacy of standard chemotherapy agents in preclinical models. The study highlighted the importance of combining traditional therapies with IDO inhibitors to overcome resistance mechanisms in tumors .
Case Study 2: Antioxidant Properties
Another study investigated the antioxidant capabilities of various hydroxylated compounds. Results indicated that compounds with multiple hydroxyl groups exhibited significant scavenging activity against free radicals. This property is beneficial for preventing cellular damage associated with chronic diseases such as diabetes and cardiovascular disorders .
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer: Handling requires adherence to GHS hazard classifications (acute toxicity, skin/eye irritation, respiratory sensitization). Use PPE (nitrile gloves, lab coat, safety goggles) and ensure fume hood ventilation during synthesis or purification. Avoid dust generation; store in sealed containers under inert gas (e.g., nitrogen) to prevent degradation. First-aid measures include immediate rinsing for skin/eye contact and medical consultation for inhalation exposure .
Q. Which spectroscopic techniques are most effective for purity assessment and functional group identification?
- Methodological Answer: High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are critical. For the naphthalene-indole moiety, - and -NMR (DMSO-) resolve aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (C=O, ~170 ppm). Infrared spectroscopy (IR) identifies hydroxyl (3200–3500 cm) and carboxylic acid (2500–3000 cm) groups. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .
Q. What are the key steps in synthesizing this compound, considering its glycosidic linkage and naphthalene-indole moiety?
- Methodological Answer: Synthesis involves:
- Step 1: Activation of the hexoxy chain via tosylation followed by nucleophilic substitution with indole under basic conditions (KCO, DMF, 60°C).
- Step 2: Naphthalene-1-carbonyl chloride coupling to indole using Schotten-Baumann conditions (aqueous NaHCO, 0°C).
- Step 3: Glycosylation of the oxane ring using trichloroacetimidate chemistry (BF·EtO catalyst).
Final purification employs silica gel chromatography (EtOAc/hexane, 3:7) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- pH Stability: Prepare buffered solutions (pH 2–9) and incubate the compound at 37°C. Monitor degradation via UV-Vis (λ = 270 nm for naphthalene) and LC-MS over 72 hours.
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated stability studies (40–60°C) quantify half-life using Arrhenius kinetics.
- Hydrolysis Susceptibility: Test glycosidic bond stability via -NMR in DO, tracking proton exchange at the anomeric center .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Meta-Analysis: Use statistical tools (e.g., RevMan) to aggregate data, adjusting for variables like assay type (e.g., enzyme inhibition vs. cell viability) or solvent effects (DMSO vs. aqueous buffers).
- Dose-Response Validation: Replicate studies with standardized IC protocols (e.g., 72-hour incubation, ATP-based viability assays) and orthogonal methods (e.g., SPR for binding affinity).
- Structural Confirmation: Verify compound identity in conflicting studies via X-ray crystallography or 2D-NMR (COSY, HSQC) to rule out stereochemical discrepancies .
Q. How can computational chemistry predict the compound’s interaction with biological targets?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., glycosidases). Parameterize the force field for the carboxylic acid and naphthalene groups.
- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze hydrogen bonds (e.g., between hydroxyl groups and catalytic residues) and binding free energy (MM-PBSA).
- QSAR Modeling: Corrogate activity data with electronic descriptors (HOMO/LUMO, logP) to optimize substituents on the indole ring .
Q. What in vitro assays are appropriate for evaluating the compound’s enzyme inhibitory effects?
- Methodological Answer:
- α-Glucosidase Inhibition: Use p-nitrophenyl-α-D-glucopyranoside substrate; measure absorbance at 405 nm after 30 minutes. Include acarbose as a positive control.
- Kinase Assays: Use ADP-Glo™ kinase assay (Promega) with recombinant enzymes (e.g., EGFR). Normalize activity to staurosporine controls.
- Cytotoxicity Controls: Counter-screen against HEK293 cells (MTT assay) to exclude non-specific toxicity. Use EC/IC ratios to assess therapeutic index .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
